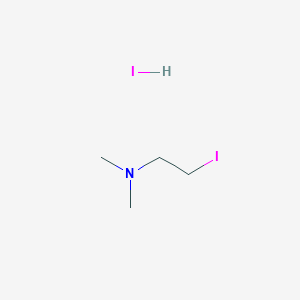

(2-Iodoethyl)dimethylamine hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Iodoethyl)dimethylamine hydroiodide is a chemical compound that can be associated with the quaternization of poly(2-dimethylaminoethyl methacrylate) (DMAEMA). This process involves the reaction of DMAEMA with methyl iodide to form quaternized polymers, which are known for their hydrophilic properties due to the introduction of trimethylammonium groups .

Synthesis Analysis

The synthesis of related quaternized polymers has been explored in various studies. For instance, the quaternization reactions of DMAEMA with methyl iodide have been carried out in different solvents, leading to the formation of copolymers containing both hydrophilic and hydrophobic groups . The degree of conversion and the structure of the resulting copolymers can vary depending on the solvent used, which can influence the properties of the polymers .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography. For example, the crystal structure of lead(II) complexes with deprotonated 2-dimethylaminoethanol, a related compound, has been determined. These complexes exhibit different coordination environments for the lead atoms, which are influenced by the "inert pair" effect . Although not directly about (2-Iodoethyl)dimethylamine hydroiodide, these studies provide insight into the structural aspects of similar compounds.

Chemical Reactions Analysis

Chemical reactions involving similar compounds, such as 2-dimethylaminoethanol, have been developed for the copper-catalyzed amination of aryl bromides and iodides in aqueous media. This method has been successful in N-arylation of hydrophilic amino compounds, demonstrating the versatility of related compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMAEMA and its quaternized versions have been extensively studied. Hydrodynamic methods such as viscometry, analytical ultracentrifugation, dynamic light scattering, isothermal diffusion, and size exclusion chromatography have been used to evaluate the molar masses, hydrodynamic sizes, and conformations of the macromolecules in solution . The presence of iodine ions closely associated with the quaternized polymer chains significantly influences the equilibrium rigidity of the macromolecules .

Wissenschaftliche Forschungsanwendungen

Reactions with Nucleophilic Reagents

(Mukaiyama, Yamaguchi, & Nohira, 1965) explored the reactions of iodomethylate of N,N-dimethylthiobenzamide with various nucleophilic reagents, leading to the creation of compounds like N,N-dimethylbenzamide methylethylmercaptol and α-dimethylamino-α-methylthiobenzyl cyanide.

Polymer Research

In polymer research, (Perevyazko et al., 2019) studied poly(2-(dimethylamino)ethyl methacrylate)s and their quaternized versions, revealing insights into their hydrodynamic sizes, conformations, and the influence of ion-specific interactions.

Supramolecular Properties

(Cadot, Salignac, Marrot, Dolbecq, & Sécheresse, 2000) synthesized a novel decameric oxo–thio ring, analyzing its supramolecular assembly and hydrogen bonding patterns, providing valuable insights into cluster chemistry.

Cytotoxicity in Cancer Cells

In the field of medicinal chemistry, (Fu et al., 2010) studied iodido osmium(II) complexes with dimethylamine components, demonstrating potent cytotoxicity against human cancer cell lines, indicating potential therapeutic applications.

Synthesis of New Compounds

(Megen, Jablonka, & Reiss, 2014) and (Lu & Twieg, 2005) focused on synthesizing new compounds using dimethylamine hydroiodide, contributing to organic synthesis and materials science.

Analytical Chemistry Applications

(Yang et al., 2014) developed a method for detecting iodide anions using a donor-acceptor thiourea derivative, providing a novel approach for analytical applications in environmental and biochemical analysis.

Kinetic Studies

Kinetic studies, such as those by (Okamoto, Fukui, & Shingu, 1967), have examined the reactions of dimethylamine with other compounds, providing fundamental insights into reaction mechanisms and kinetics.

Eigenschaften

IUPAC Name |

2-iodo-N,N-dimethylethanamine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10IN.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHBYTOZNIMUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCI.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11I2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodoethyl)dimethylamine hydroiodide | |

CAS RN |

76004-08-5 |

Source

|

| Record name | (2-iodoethyl)dimethylamine hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2547208.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate](/img/structure/B2547209.png)

![1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B2547210.png)

![N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2547212.png)

![5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2547214.png)

![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547220.png)